
D-Threonyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Threonyl-L-serine: is a dipeptide composed of the amino acids D-threonine and L-serine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The combination of D-threonine and L-serine in a single molecule allows for unique structural and functional properties that can be exploited in different scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Threonyl-L-serine typically involves the coupling of D-threonine and L-serine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The process can be optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the threonine and serine residues can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Threonyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It can also serve as a model compound for understanding the behavior of peptides in biological systems .
Medicine: Its stability and bioactivity make it a promising candidate for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of biomaterials and as a component in various biochemical assays .
Wirkmechanismus
The mechanism of action of D-Threonyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
L-Threonyl-L-serine: Similar in structure but composed of L-threonine and L-serine.
D-Threonyl-D-serine: Composed of D-threonine and D-serine.
L-Threonyl-D-serine: Composed of L-threonine and D-serine.
Uniqueness: D-Threonyl-L-serine is unique due to the presence of both D- and L- amino acids, which can impart distinct structural and functional properties. This dipeptide can exhibit different biological activities and stability profiles compared to its counterparts composed solely of D- or L- amino acids .
Eigenschaften
CAS-Nummer |
656221-74-8 |
|---|---|
Molekularformel |
C7H14N2O5 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m0/s1 |
InChI-Schlüssel |
GXDLGHLJTHMDII-VAYJURFESA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
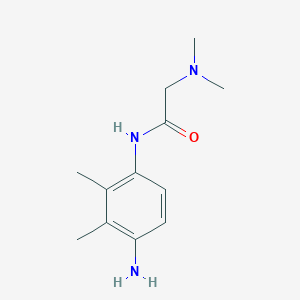
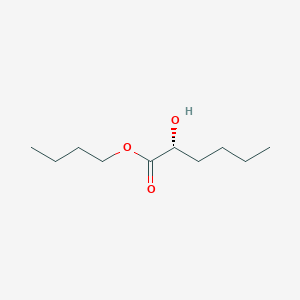
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
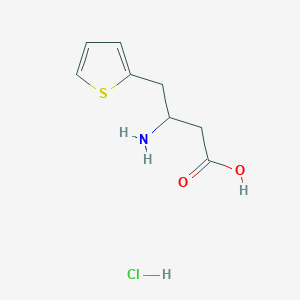
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
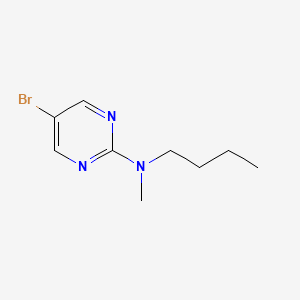
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
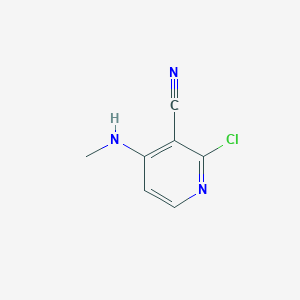

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

